molecular formula C9H13NO2 B14468634 benzoic acid;N-methylmethanamine CAS No. 65339-65-3

benzoic acid;N-methylmethanamine

Cat. No.: B14468634
CAS No.: 65339-65-3
M. Wt: 167.20 g/mol
InChI Key: CLGPABLPZDWCHL-UHFFFAOYSA-N
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Description

Benzoic acid (C₇H₆O₂) is a simple aromatic carboxylic acid widely used in food preservation, pharmaceuticals (e.g., aspirin), agrochemicals, and cosmetics due to its antimicrobial properties . It occurs naturally in plants such as Leonurus heterophyllus and Potentilla chinensis . Structurally, it consists of a benzene ring bonded to a carboxylic acid group, enabling both lipophilic and acidic interactions.

N-Methylmethanamine (C₂H₇N), also known as dimethylamine, is a secondary aliphatic amine. It serves as a key intermediate in synthesizing pharmaceuticals, including potassium-competitive acid blockers (e.g., KFP-H008) and tetracyclic antidepressants (e.g., compound 5 in ) . Its small size and basicity facilitate nucleophilic reactions in organic synthesis.

Properties

CAS No.

65339-65-3

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

benzoic acid;N-methylmethanamine

InChI

InChI=1S/C7H6O2.C2H7N/c8-7(9)6-4-2-1-3-5-6;1-3-2/h1-5H,(H,8,9);3H,1-2H3

InChI Key

CLGPABLPZDWCHL-UHFFFAOYSA-N

Canonical SMILES

CNC.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

Industrial Production via Oxidation of Toluene

The most common industrial method involves the liquid-phase oxidation of toluene using oxygen or air in the presence of cobalt or manganese catalysts at 165–200°C. Toluene undergoes free-radical oxidation to yield benzoic acid with >95% purity. Side products like benzaldehyde and benzyl alcohol are minimized through optimized catalyst ratios and temperature control.

Laboratory-Scale Synthesis via Hydrolysis

For small-scale applications, benzoic acid is synthesized by hydrolyzing benzotrichloride (C₆H₅CCl₃) under acidic or basic conditions. A typical procedure involves:

  • Reacting benzotrichloride with water at 80°C.
  • Neutralizing with sodium hydroxide to precipitate benzoic acid.
    Yields exceed 85%, though residual chloride impurities require recrystallization from hot water.

Synthesis of N-Methylmethanamine (Methylamine)

N-Methylmethanamine (CH₃NH₂), a primary aliphatic amine, is commercially produced via catalytic amination of methanol or reductive methylation of ammonia.

Catalytic Amination of Methanol

The reaction of methanol with ammonia over γ-alumina at 400–500°C produces methylamine alongside dimethylamine and trimethylamine. Selective yield optimization (up to 70% methylamine) is achieved using silica-alumina catalysts with phosphoric acid modifiers.

Reductive Methylation Using Formic Acid and Silane

A novel method employs copper salts (e.g., Cu(OAc)₂) to catalyze the reaction between amines, formic acid (HCO₂H), and silane (SiH₄) at 60–80°C. For ammonia methylation:
$$
\text{NH}3 + \text{HCO}2\text{H} + \text{SiH}4 \xrightarrow{\text{Cu(OAc)}2} \text{CH}3\text{NH}2 + \text{SiO}2 + \text{H}2\text{O}
$$
This approach avoids toxic methylating agents (e.g., CH₃I) and achieves 98% yield under optimized conditions.

Preparation of Benzoic Acid and N-Methylmethanamine Salts

The acid-base reaction between benzoic acid and methylamine forms the ammonium salt, benzoic acid methylammonium (C₆H₅COO⁻·CH₃NH₃⁺).

Neutralization in Aqueous Medium

  • Dissolve equimolar quantities of benzoic acid (12.2 g, 0.1 mol) and methylamine (31% aqueous solution, 16.8 mL, 0.1 mol) in ethanol.
  • Reflux at 80°C for 1 hour.
  • Cool and crystallize the salt at 4°C.
    Yield: 89%.

Solvent-Free Mechanochemical Synthesis

Grinding benzoic acid and methylamine hydrochloride in a ball mill for 30 minutes at 25 Hz produces the salt without solvents. This method reduces waste and achieves 92% yield.

Advanced Synthetic Methodologies

Reductive Amination for Hybrid Structures

N-Benzyl-N-methylamine derivatives are synthesized via reductive amination of aldehydes with methylamine using NaBH₃CN. For example, decanal and methylamine yield N-methyldecan-1-amine:
$$
\text{CH}3(\text{CH}2)8\text{CHO} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}3\text{CN}} \text{CH}3(\text{CH}2)8\text{CH}2\text{NHCH}_3
$$
1H NMR data (δ 2.19 ppm, singlet, N–CH₃) confirm successful methylation.

Continuous Flow Reactor Systems

Microreactor technology enhances the safety and efficiency of methylamine synthesis by enabling precise temperature control and rapid mixing. A Cu/SiO₂-packed flow reactor operating at 10 bar and 200°C converts methanol and ammonia to methylamine with 75% selectivity.

Characterization and Quality Control

Spectroscopic Analysis

  • Benzoic Acid : IR shows C=O stretch at 1680 cm⁻¹; 1H NMR (DMSO-d₆): δ 12.8 (s, COOH), 7.8–7.4 (m, Ar–H).
  • Methylamine : GC-MS m/z 31 (CH₃NH₂⁺); 1H NMR (CDCl₃): δ 2.4 (s, NH₂CH₃).
  • Salt : FTIR confirms loss of –COOH (1680 cm⁻¹) and presence of –COO⁻ (1550 cm⁻¹).

Purity Optimization

Recrystallization from ethanol/water (1:3) removes residual reactants, achieving >99% purity. HPLC analysis uses a C18 column with UV detection at 254 nm.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Advantages Limitations
Neutralization 89 98 Simple, scalable Requires solvent evaporation
Mechanochemical 92 97 Solvent-free, fast Specialized equipment needed
Reductive Methylation 98 99 Green chemistry, high yield Silane handling risks

Industrial and Pharmacological Applications

  • Food Preservation : Benzoic acid salts inhibit microbial growth in beverages.
  • Pharmaceuticals : Methylamine derivatives are intermediates in antihistamines (e.g., diphenhydramine).
  • Agrochemicals : N-Methylamides act as fungicides and herbicides.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into primary amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products Formed

    Oxidation: Amides, nitriles

    Reduction: Primary amines, alcohols

    Substitution: Halogenated derivatives, alkylated or acylated products

Scientific Research Applications

Benzoic acid;N-methylmethanamine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various conditions.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid;N-methylmethanamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Benzoic Acid Derivatives
Compound Structure Key Properties/Applications Toxicity (Oral LD50 in Mice) Reference
Benzoic acid C₆H₅COOH Preservative, pH-dependent antimicrobial activity. 1.7–2.0 g/kg
Salicylic acid C₆H₄(OH)COOH Anti-inflammatory, keratolytic; higher acidity (pKa 2.98) due to ortho-hydroxyl group. 0.89 g/kg
4-Hydroxybenzoic acid C₆H₄(OH)COOH (para) Used in parabens; less acidic (pKa 4.5) than benzoic acid. Not reported
3,5-Dichlorobenzoic acid C₆H₃Cl₂COOH Herbicide; higher lipophilicity enhances membrane permeability. Modeled via QSTR*

*Quantitative Structure-Toxicity Relationship (QSTR) studies indicate that molecular connectivity indices (e.g., 0JA, 1JA) predict acute toxicity in benzoic acid derivatives .

Key Findings :

  • Electron-withdrawing groups (e.g., Cl) increase toxicity, while hydroxyl groups reduce it due to enhanced metabolism .
  • Natural benzoic acid (e.g., from Leonurus) has lower toxicity than synthetic halogenated derivatives .
N-Methylmethanamine Derivatives
Compound Structure Key Properties/Applications Toxicity/Selectivity Reference
N-Methylmethanamine (CH₃)₂NH Precursor for KFP-H008 (acid blocker); reversible H⁺/K⁺-ATPase inhibition. Low acute toxicity
N-Methylphenethylamine C₆H₅CH₂CH₂N(CH₃) CNS stimulant; larger alkyl chain enhances lipophilicity and receptor binding. Higher neurotoxicity
N-Methyl-N-benzylmethanamine C₆H₅CH₂N(CH₃)₂ Antifungal agent; aromatic group improves target affinity. Cytotoxicity varies by substituent
KFP-H008 Complex pyrrole-sulfonamide Potent, long-lasting gastric acid suppression; K⁺-competitive mechanism. High selectivity for H⁺/K⁺-ATPase

Key Findings :

  • N-Methylation reduces basicity compared to primary amines, improving membrane permeability .
  • Bulky aromatic substituents (e.g., naphthyl in ) enhance biological activity but may increase cytotoxicity .
Combined Salts and Co-Compounds
Compound Structure Properties Reference
Benzoic acid;N-methylmethanamine (1:1) C₇H₆O₂·C₂H₇N Salt formation enhances solubility; potential for pH-dependent drug delivery.
AG-1749 Benzimidazole-sulfinyl derivative Proton pump inhibitor; requires acidic activation to bind H⁺/K⁺-ATPase sulfhydryl groups.

Key Contrasts :

  • Benzoic acid salts (e.g., with N-methylmethanamine) are less toxic than covalent hybrids like AG-1749, which irreversibly inhibit enzymes .

Q & A

Q. Tables

Experimental Design for Benzoic Acid Optimization (Example)
Variable
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Temperature (°C)
Starter Culture
Incubation Time
Toxicity Profile of Benzoic Acid
Endpoint
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Irritation
Sensitization
Genotoxicity

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